
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol is an organic compound that features a cyclobutyl ring, a thietan-3-ylamino group, and a propan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with cyclobutyl derivatives and introduce the thietan-3-ylamino group through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate compound to yield the desired propan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism by which 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity. Detailed studies would be required to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings.
Thietan-3-ylamino derivatives: Compounds featuring the thietan-3-ylamino group.
Propan-1-ol derivatives: Compounds with a similar propan-1-ol backbone.
Uniqueness
What sets 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol apart is the combination of these three structural elements, which may confer unique chemical and biological properties not found in other compounds.
属性
分子式 |
C11H21NOS |
|---|---|
分子量 |
215.36 g/mol |
IUPAC 名称 |
2-(cyclobutylmethyl)-3-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H21NOS/c13-6-10(4-9-2-1-3-9)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChI 键 |
NLYSSXVYXIXSGX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CC(CNC2CSC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


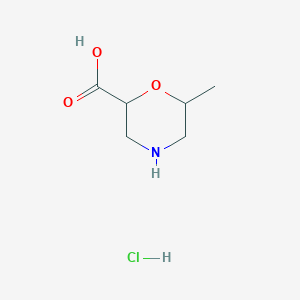
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
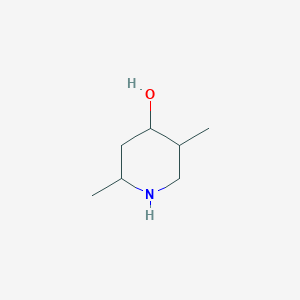
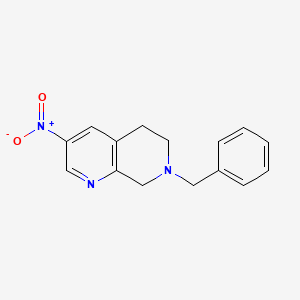
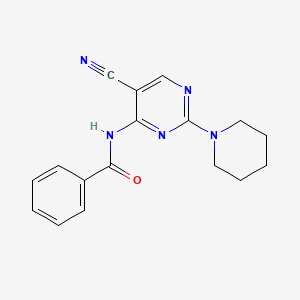
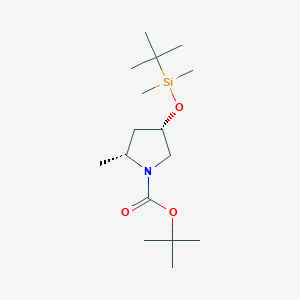
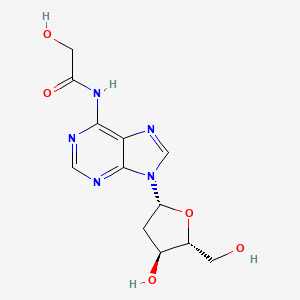
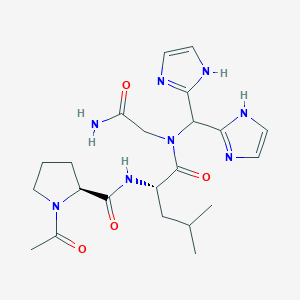
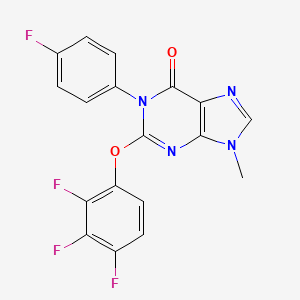
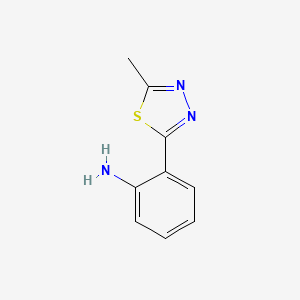



![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)
